(4-tert-butylcyclohexyl)methyl acetate

Catalog No.
S1514154
CAS No.
19461-34-8
M.F
C13H24O2
M. Wt
212.33 g/mol
Availability
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(4-tert-butylcyclohexyl)methyl acetate

CAS Number

19461-34-8

Product Name

(4-tert-butylcyclohexyl)methyl acetate

IUPAC Name

(4-tert-butylcyclohexyl)methyl acetate

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

InChI

InChI=1S/C13H24O2/c1-10(14)15-9-11-5-7-12(8-6-11)13(2,3)4/h11-12H,5-9H2,1-4H3

InChI Key

WKUHCAGBLASMGF-UHFFFAOYSA-N

SMILES

CC(=O)OCC1CCC(CC1)C(C)(C)C

Canonical SMILES

CC(=O)OCC1CCC(CC1)C(C)(C)C

(4-tert-butylcyclohexyl)methyl acetate, also known as 4-tert-butylcyclohexyl acetate, is a chemical compound with the molecular formula C12H22O2C_{12}H_{22}O_{2}. It is characterized as a colorless to pale yellow liquid with a sweet, rich, woody odor. This compound is primarily utilized in the fragrance industry due to its appealing scent profile and is often incorporated into perfumes, soaps, and other personal care products .

The synthesis of (4-tert-butylcyclohexyl)methyl acetate typically involves the acetylation of 4-tert-butylcyclohexanol. This reaction can be catalyzed by various agents such as acetic anhydride or acetyl chloride, often in the presence of sulfuric acid or other acid catalysts. The reaction conditions can vary, but they generally occur at temperatures ranging from room temperature to 130°C. The acetylation process results in the formation of both cis and trans isomers of the acetate .

The synthesis of (4-tert-butylcyclohexyl)methyl acetate can be summarized through the following steps:

  • Hydrogenation: 4-tert-butylphenol undergoes catalytic hydrogenation to produce 4-tert-butylcyclohexanol.
  • Acetylation: The resulting alcohol is then acetylated using acetic acid or an anhydride in the presence of an acid catalyst.
  • Isomer Separation: The product contains both cis and trans isomers, which can be separated based on their boiling points or through distillation techniques .

(4-tert-butylcyclohexyl)methyl acetate is widely used in:

  • Fragrance Formulations: It serves as a key ingredient in perfumes and scented products due to its pleasant aroma.
  • Personal Care Products: Commonly found in soaps, lotions, and other cosmetic items.
  • Fragrance Encapsulation: Employed in high-loading fragrance encapsulation systems using polymers like ethylcellulose and poly(vinyl alcohol) .

Studies on (4-tert-butylcyclohexyl)methyl acetate have focused on its interactions with skin and mucous membranes. While it is generally safe for use in cosmetics, some individuals may experience allergic reactions or irritation upon contact. The compound's interaction with various biological systems has been evaluated to ensure its safety profile aligns with regulatory standards for cosmetic ingredients .

Several compounds share structural similarities with (4-tert-butylcyclohexyl)methyl acetate. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
4-tert-ButylcyclohexanolC_{12}H_{24}OPrecursor to the acetate; has a similar fragrance profile.
4-tert-ButylphenolC_{10}H_{14}OUsed as an antioxidant; has different odor characteristics.
p-tert-ButylcyclohexanolC_{12}H_{24}OSimilar structure but different functional groups affecting properties.

Uniqueness of (4-tert-butylcyclohexyl)methyl acetate

The uniqueness of (4-tert-butylcyclohexyl)methyl acetate lies in its specific combination of cis and trans isomers, which contribute to its distinctive woody and floral scent profiles. Unlike other similar compounds, this acetate provides a balanced aroma that enhances fragrance formulations while maintaining safety standards for cosmetic use .

XLogP3

3.9

Other CAS

19461-35-9
85204-31-5
19461-34-8

Dates

Modify: 2023-07-17

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